molecular formula C6H2F4IN B1397212 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine CAS No. 957345-34-5

2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

Cat. No. B1397212
M. Wt: 290.98 g/mol
InChI Key: YKFWFYZXEVQOLH-UHFFFAOYSA-N
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Description

“2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 957345-34-5 . It has a molecular weight of 290.99 . This compound is typically in solid form .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine”, is a topic of interest in the agrochemical and pharmaceutical industries . The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Molecular Structure Analysis

The InChI code for “2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine” is 1S/C6H2F4IN/c7-5-3 (11)1-2-4 (12-5)6 (8,9)10/h1-2H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Trifluoromethylpyridines, including “2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine”, are used in various chemical reactions. For instance, they act as reactants in the preparation of aminopyridines through amination reactions .


Physical And Chemical Properties Analysis

“2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine” is a solid at room temperature . Its unique physicochemical properties are attributed to the presence of the fluorine atom and the pyridine moiety .

Scientific Research Applications

Synthesis and Chemical Properties

  • Halogen Shuffling in Pyridines : The conversion of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo derivative and subsequent isomerization to afford 2-chloro-4-iodo-6-(trifluoromethyl)pyridine was demonstrated. These compounds can be used as starting materials for further chemical manipulations, such as halogen/metal exchange and electrophilic trapping (Mongin, Tognini, Cottet, & Schlosser, 1998).

  • Synthesis of Pyridines Substituted with Multiple Elements : Stepwise and regioselective installation of functional groups on pyridines resulted in the synthesis of compounds like 3-fluoro-5-iodo-2-(methylthio)-6-(trimethylsilyl)isonicotinonitrile. This research highlights novel methodologies for dehalocyanation of iodopyridines and acidic hydrolysis of 2-fluoropyridines (Kieseritzky & Lindström, 2010).

Radiopharmaceutical Applications

  • Synthesis of Radiotracers for Studying Receptors : The synthesis of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine was accomplished, providing insights into the synthesis of radiotracers for studying nicotinic acetylcholine receptors (Horti et al., 1998).

  • Development of PET Tracers : The synthesis of 6-[18F]Fluoro-A-85380, a tracer for positron emission tomography (PET), highlights the potential for studying brain nicotinic acetylcholine receptors in vivo (Scheffel et al., 1998).

Organic Synthesis and Chemical Transformations

  • Synthesis of Poly-Substituted Pyridines : A novel strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines was developed, breaking C-F bonds and offering an alternative to traditional pyridine synthesis methods (Chen et al., 2010).

  • Displacement Reactions in Pyridines : The conversion of 2-iodopyridines into 2-(trifluoromethyl)pyridines through iodide displacement by (trifluormethyl)copper demonstrates a versatile approach for synthesizing trifluoromethyl-substituted pyridines (Cottet & Schlosser, 2002).

Medical Research and Pharmacology

  • Lead Selection for Malaria Treatment : The study on trifluoromethyl-substituted pyridine and pyrimidine analogues of 2-aminomethylphenols identified JPC-3210 as a lead compound for malaria treatment due to its in vitro antimalarial activity and in vivo efficacy (Chavchich et al., 2016).

Safety And Hazards

The safety information for “2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

The future directions for “2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine” and other trifluoromethylpyridines are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

2-fluoro-3-iodo-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4IN/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFWFYZXEVQOLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730864
Record name 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

CAS RN

957345-34-5
Record name 2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-3-iodo-6-(trifluoromethyl)pyridine
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Synthesis routes and methods

Procedure details

A solution of N,N-diisopropylamine (1.4 mL, 10.0 mmol) in anhydrous THF (15 mL) is cooled under N2 to −78° C. and nBuLi (2.5 M in hexanes, 4.0 mL, 10.0 mmol) is added dropwise at a rate to maintain the temperature below −65° C. A solution of 2-fluoro-6-(trifluoromethyl)pyridine (1.65 g, 10.0 mmol) in anhydrous THF (15 mL) is added dropwise over 10 min and the resulting orange solution is stirred for 2 h at −78° C. Iodine (2.54 g, 10.0 mmol) in anhydrous THF (12.5 mL) is then added dropwise over 15 min (keeping the temperature under −65° C.), causing the colour of the solution to change to red-brown and a precipitate to form. After 30 min the mixture is allowed to warm to 10° C. and the solvent is evaporated under reduced pressure. The residue is diluted with diethyl ether (25 mL) and washed with Na2S2O3 (2 M aq., 10 mL), HCl (2 M aq., 2×12.5 mL), NaHCO3 (sat. aq., 12.5 mL) and brine (12.5 mL). The organic solvents are dried over Na2SO4 and evaporated under reduced pressure to afford a yellow oil. The product is purified by silica chromatography, eluting with cyclohexane, to afford the title compound as a white solid (1.36 g). Alternatively, this compound may be used directly in the next step without further purification.
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
1.65 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
2.54 g
Type
reactant
Reaction Step Four
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine
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2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine
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Reactant of Route 5
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Reactant of Route 6
2-Fluoro-3-iodo-6-(trifluoromethyl)pyridine

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